N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-19(20(28)23-12-15-7-4-3-5-8-15)29-21(24-13)18-14(2)27(26-25-18)17-10-6-9-16(22)11-17/h3-11H,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGMQFPYLZILCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors. These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that compounds containing the indole nucleus can readily undergo electrophilic substitution due to excessive π-electrons delocalization. This property might play a role in the interaction of the compound with its targets.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can greatly impact its bioavailability and efficacy.
Biological Activity
N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring, known for its role in various biological activities.
- A thiazole moiety, which contributes to its pharmacological effects.
- A benzyl group that enhances lipophilicity and bioavailability.
Biological Activity Overview
Research has demonstrated that compounds containing triazole and thiazole moieties exhibit a range of biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer activity
Table 1: Summary of Biological Activities
Antimicrobial Activity
The compound has shown significant antimicrobial activity against various pathogens. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Mechanism
Research indicates that this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in the inflammatory response .
Anticancer Properties
The compound exhibits cytotoxicity against several cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of thiazole and triazole compounds. The tested compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant strains such as MRSA. The results suggest potential for development as a new antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
In an experimental model using LPS-stimulated macrophages, the compound significantly reduced levels of nitric oxide (NO) and reactive oxygen species (ROS), indicating strong anti-inflammatory properties. This suggests its potential use in treating inflammatory diseases .
Case Study 3: Anticancer Activity
In vitro assays revealed that the compound selectively induced apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications. Further studies are needed to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s thiazole-triazole hybrid distinguishes it from analogs with alternative heterocyclic cores. Key comparisons include:
Thiazole vs. Oxazole Derivatives
- Compound from : 1-(2-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Core : Oxazole (oxygen instead of sulfur in the five-membered ring).
- Impact :
- Reduced electron density due to oxygen’s higher electronegativity compared to sulfur.
Triazole-Thione vs. Triazole-Thiazole Systems
- Compound from : (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Core: Triazole-thione (sulfur atom in a non-aromatic configuration). Impact:
- Enhanced hydrogen-bonding via thione sulfur, forming hexameric structures .
- Lower aromatic stability compared to the target compound’s fused thiazole-triazole system.
Substituent Effects
Chlorophenyl Position and Bioactivity
- Target Compound : 3-Chlorophenyl on the triazole.
- Compound : 2-Chlorophenyl on the triazole .
- 3-Chloro vs. 2-Chloro :
- 2-Chlorophenyl : May enhance π-π stacking with aromatic residues in biological targets due to planar alignment.
Benzyl vs. Isoxazolemethyl Carboxamide
Data Table: Key Structural and Functional Comparisons
Research Implications
- Medicinal Chemistry : The target compound’s thiazole-triazole hybrid may offer enhanced metabolic stability over oxazole analogs, making it a candidate for antimicrobial or kinase inhibitor studies.
- Material Science : Substituent positioning (e.g., 3-chlorophenyl) could be leveraged to tune crystal packing for optoelectronic applications.
Q & A
Q. What are the recommended synthetic routes for N-benzyl-2-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide, and what critical reaction conditions should be optimized?
The synthesis typically involves multi-step reactions:
Intermediate Preparation :
- The triazole and thiazole intermediates are synthesized separately. For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used .
- Thiazole rings are constructed via Hantzsch thiazole synthesis using α-haloketones and thioureas .
Coupling Reactions :
- Amide bond formation between the triazole and thiazole-carboxamide moieties is achieved using coupling agents like EDC/HOBt in anhydrous DMF .
Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalysts : Palladium or copper catalysts improve yield in cross-coupling steps .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most effective?
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : 1D - and -NMR confirm proton environments and carbon frameworks. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals from aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Q. What preliminary biological screening strategies are recommended for this compound?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Target Identification : Molecular docking against enzymes like cytochrome P450 or kinases to predict binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
- Hypothesis-Driven Analysis :
- Unexpected Peaks : Check for tautomerism (common in triazole-thiazole systems) using variable-temperature NMR .
- MS Fragments : Compare experimental fragments with in silico predictions (e.g., MassFrontier software) .
- Case Study : A 2025 study on a similar triazole-thiazole hybrid reported anomalous -NMR shifts due to π-stacking interactions, resolved via NOESY experiments .
Q. What strategies are effective for optimizing the compound’s bioactivity through structure-activity relationship (SAR) studies?
-
Systematic Substituent Variation :
| Position | Modification | Impact on Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
